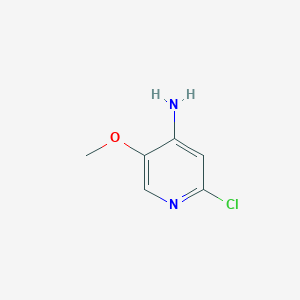

2-Chloro-5-methoxypyridin-4-amine

Übersicht

Beschreibung

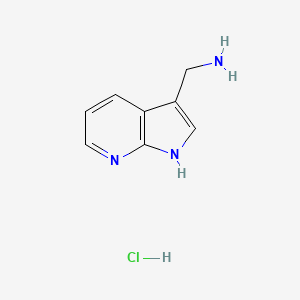

2-Chloro-5-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is often used in chemical synthesis .

Synthesis Analysis

The synthesis of 2-chloro-5-methylpyridin-4-amine involves the reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide . The process involves hydrogenation carried out for 20 hours at 30℃, under a 3 bar hydrogen overpressure . The reaction solution is then filtered and the filtrate is concentrated to dryness under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7ClN2O . The molecular weight of the compound is 158.59 .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Studies

Antimalarial Research : 2-Chloro-5-methoxypyridin-4-amine derivatives, specifically N4-substituted 1,5-naphthyridin-4-amines, were synthesized for potential antimalarial applications. However, they showed no significant antimalarial activity in preliminary in vivo screenings (Barlin & Tan, 1984).

Amination of Halopyridines : Investigations into the amination of halopyridines, including 2-chloro and 2-iodopyridine, revealed insights into pyridyne intermediates and rearrangement processes, which are crucial for understanding the behavior of such compounds in chemical syntheses (Pieterse & Hertog, 2010).

Chemical Derivatives Formation : Research into N-nitration of secondary amines using derivatives of this compound showed excellent nitro group transfer potentiality, which is significant in the synthesis of chemical derivatives (Park et al., 2003).

Molecular Structure and Properties : Investigations into the molecular structure, hydrogen bonding, and protonation sites of compounds related to this compound provided valuable insights into their molecular conformations and intermolecular interactions, which are essential for the design of new molecules with desired properties (Böck et al., 2021).

Medicinal Chemistry Applications : The compound was used in synthesizing a metabolite of TAK-259, a selective α1D adrenoceptor antagonist, indicating its potential use in the development of therapeutic agents (Sato et al., 2016).

Physical and Chemical Analysis : Studies on the molecule 4-chloro-6-methoxypyrimidin-2-amine, closely related to this compound, provided insights into its application as an antihypertensive agent and its interaction with proteins, which is crucial for drug discovery and development (Aayisha et al., 2019).

Chemical Functionalization : The compound was involved in studies for the electrochemical functionalization of surfaces, demonstrating its potential application in material science and nanotechnology (Shul et al., 2013).

Polymerization Catalysts : Its derivatives have been used in the synthesis of octahedral group 4 metal complexes, which are applied in alpha-olefin oligo- and polymerization, showing its utility in the field of catalysis and polymer chemistry (Fuhrmann et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-5-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBLGEXLMHNSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)

![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)

![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)

![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)